1-(1-Benzylpiperidin-4-yl)ethanol

Description

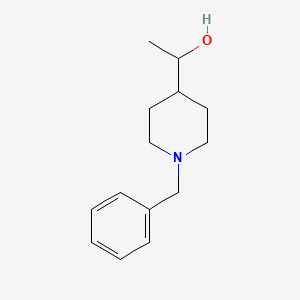

Structure

2D Structure

3D Structure

Properties

CAS No. |

92322-06-0 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C14H21NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |

InChI Key |

APLPFTYDMDHGAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCN(CC1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Contextualization Within Medicinal Chemistry Research

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, with the 1,4-disubstitution pattern being particularly common due to accessible synthetic pathways. acs.org The 1-benzylpiperidine (B1218667) moiety, a core component of 1-(1-Benzylpiperidin-4-yl)ethanol, is a well-established pharmacophore in drug discovery. This scaffold is a fundamental feature of donepezil (B133215), a leading medication for Alzheimer's disease, which functions as an acetylcholinesterase (AChE) inhibitor. acs.org The versatility of the N-benzylpiperidine core allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. researchgate.net

The significance of this scaffold is underscored by its presence in numerous compounds investigated for a range of biological activities. biomedpharmajournal.org The benzyl (B1604629) group can be substituted to modulate activity, and the ethanol (B145695) side chain at the 4-position of the piperidine ring offers a reactive site for further functionalization, leading to a diverse library of derivatives with potential therapeutic applications.

Role in the Development of Poly Active and Multi Target Directed Ligands

The complexity of neurodegenerative disorders like Alzheimer's disease has propelled the shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering a more effective therapeutic strategy for diseases with multifaceted pathologies. nih.govnih.gov The 1-(1-Benzylpiperidin-4-yl)ethanol scaffold is a cornerstone in this approach.

Derivatives of this scaffold have been extensively explored as MTDLs for Alzheimer's disease, targeting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govresearchgate.net Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit characteristic of Alzheimer's, while BACE-1 inhibition reduces the production of amyloid-β (Aβ) peptides, which form the pathological plaques in the brain. acs.org

For instance, a series of N-benzylpiperidine analogs were designed as dual inhibitors of AChE and BACE-1, with some compounds showing significant and balanced inhibitory activity against both targets. nih.gov Furthermore, hybrids incorporating the N-benzylpiperidine moiety with other pharmacophores, such as 1,3,4-oxadiazoles, have demonstrated multifunctional inhibitory profiles against hAChE, hBChE, and hBACE-1, as well as anti-Aβ aggregation potential. acs.org

The ability of this scaffold to be integrated into hybrid molecules highlights its crucial role in the design of poly-active compounds. Researchers have successfully combined the N-benzylpiperidine fragment with moieties like tacrine, ferulic acid, and coumarin (B35378) to create hybrids with a broad spectrum of activities, including antioxidant properties and antagonism of σ1 receptors. researchgate.net

Structure Activity Relationship Sar Studies of 1 1 Benzylpiperidin 4 Yl Ethanol Derivatives

Elucidation of Pharmacophoric Requirements for Target Interactions

The fundamental pharmacophore for 1-(1-benzylpiperidin-4-yl)ethanol derivatives consists of three key features: a central piperidine (B6355638) ring, a benzyl (B1604629) group attached to the piperidine nitrogen, and a hydroxyethyl (B10761427) group at the 4-position of the piperidine ring. The nitrogen atom of the piperidine ring is a critical feature, acting as a basic center that is likely protonated at physiological pH, enabling ionic interactions with target proteins. The benzyl group provides a hydrophobic region that can engage in van der Waals and pi-stacking interactions. The hydroxyl group of the ethanol (B145695) moiety can act as a hydrogen bond donor and acceptor, which is often crucial for anchoring the ligand in the binding pocket of a receptor or enzyme.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the benzyl group and modifications of the ethanol side chain.

Substitutions on the Benzyl Group

Studies on closely related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated that the nature and position of substituents on the aromatic ring play a pivotal role in determining affinity and selectivity for biological targets such as sigma receptors. nih.gov For instance, halogen substitution on the aromatic ring has been shown to generally increase affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) can lead to a decrease or loss of affinity for sigma2 receptors, while retaining moderate affinity for sigma1 receptors. nih.gov The position of the substituent is also critical, with 3-substituted compounds generally showing higher affinity for both sigma1 and sigma2 receptors compared to their 2- or 4-substituted counterparts. nih.gov

Modifications of the 4-Substituent

The nature of the substituent at the 4-position of the piperidine ring is a key determinant of biological activity. In a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitriles, the length of the linker between the piperidine ring and the pyridine (B92270) ring was found to be crucial for sigma-1 receptor affinity. nih.gov Increasing the linker length from a direct amino group to an ethylamino, propylamino, or butylamino group resulted in enhanced affinity for the human sigma-1 receptor. nih.gov This suggests that the length and flexibility of the side chain at the 4-position of the piperidine ring are important for optimal interaction with the receptor.

The following table summarizes the effect of substituents on the biological activity of some 1-benzylpiperidine (B1218667) derivatives, providing insights into potential modifications of this compound.

| Compound/Derivative | Target(s) | Key Substituent Effects | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs | Sigma-1/Sigma-2 Receptors | 3-substitution on phenylacetamide ring enhances affinity for both receptors. Electron-donating groups decrease sigma-2 affinity. | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitriles | Sigma-1 Receptor | Increased linker length between piperidine and pyridine rings enhances affinity. | nih.gov |

| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Serotonin (B10506) Transporter (SERT) | Specific substitutions on the benzyl and benzoyl rings lead to varied inhibitory activities and selectivities. | mdpi.com |

Conformational Analysis and Its Relevance to SAR

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. In this conformation, the substituents at the 1- and 4-positions can be either in an axial or equatorial orientation. The preferred orientation of the bulky 1-benzyl and 4-hydroxyethyl groups is generally equatorial to minimize steric hindrance.

The orientation of the benzyl group relative to the piperidine ring can also influence binding affinity. The flexibility of the benzyl group allows it to adopt various conformations to fit into different binding pockets. Similarly, the rotational freedom around the C-C and C-O bonds of the hydroxyethyl side chain allows for optimal positioning of the hydroxyl group for hydrogen bonding interactions.

Identification of Key Structural Determinants for Potency and Selectivity

Based on the analysis of related compounds, several key structural determinants for the potency and selectivity of this compound derivatives can be identified.

The 1-Benzylpiperidine Moiety: This core structure is essential for the primary interaction with many biological targets. The basic nitrogen and the hydrophobic benzyl group are fundamental pharmacophoric elements.

Substitution on the Benzyl Ring: The nature, position, and electronic properties of substituents on the benzyl ring are critical for fine-tuning the affinity and selectivity for specific receptors or enzymes. For example, as seen in related series, a 2-fluoro substituent on a phenyl ring attached to the piperidine core can confer high selectivity for sigma-1 receptors. nih.gov

The 4-Hydroxyethyl Side Chain: The length, flexibility, and the presence of the hydroxyl group in the side chain at the 4-position are crucial for anchoring the molecule in the binding site and for establishing specific interactions that contribute to potency.

The following table presents biological activity data for some N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which can serve as a guide for understanding the potential potency and selectivity of analogous this compound derivatives.

| Compound | Substitution on Phenylacetamide Ring | Ki (nM) for Sigma-1 Receptor | Ki (nM) for Sigma-2 Receptor | Selectivity (Sigma-2/Sigma-1) | Reference |

| 1 | Unsubstituted | 3.90 | 240 | 61.5 | nih.gov |

| 11 | 2-Fluoro | 3.56 | 667 | 187.4 | nih.gov |

| 5 | 3-Chloro | 1.83 | 103 | 56.3 | nih.gov |

| 9 | 4-Nitro | 10.9 | 108 | 9.9 | nih.gov |

| 20 | 4-Amino | 289 | >10000 | >34.6 | nih.gov |

Computational Chemistry and Molecular Modeling Applications in 1 1 Benzylpiperidin 4 Yl Ethanol Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

The benzylpiperidine core is a feature of various enzyme inhibitors. For instance, receptor-dependent 3D-QSAR studies on a series of 60 benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE), an enzyme critical in neurotransmission, have been performed. nih.gov These studies involve docking the inhibitors into the enzyme's active site to understand their binding interactions. The analysis of these docked poses reveals key interactions with amino acid residues in the enzyme's aromatic gorge (like Tyr341 and Trp439) and the catalytic triad (B1167595) (His447), which are crucial for inhibitory activity. nih.gov Such analyses provide a structural basis for the observed activity and guide the design of more potent inhibitors.

Derivatives of the benzylpiperidine scaffold are well-known for their significant affinity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes, which are implicated in various central nervous system disorders. nih.govnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these ligands. For example, docking of piperidine (B6355638) and piperazine (B1678402) derivatives into the σ1 receptor binding pocket has identified key structural elements responsible for affinity and selectivity. nih.govacs.org These models show that the piperidine ring is often a crucial element for high affinity at the σ1 receptor. nih.gov The interactions typically involve hydrophobic interactions with aromatic residues and hydrogen bonding with specific amino acids within the receptor's binding cavity, providing a rationale for the observed high affinity of compounds like 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which shows a Ki value of 3.2 nM for the σ1 receptor. rsc.org

In Silico Screening and Virtual Ligand Design Based on the 1-(1-Benzylpiperidin-4-yl)ethanol Scaffold

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govacs.org The this compound scaffold serves as an excellent starting point for such campaigns.

Structure-based virtual screening has proven highly effective for discovering novel ligands for the σ1 receptor. nih.govacs.org In a typical workflow, a library of millions of compounds is computationally docked against the crystal structure of the receptor. The top-scoring candidates are then selected for experimental testing. This approach has successfully identified novel, high-affinity σ1 receptor ligands (KD < 1 μM) with a high hit rate (77% of tested candidates). nih.govacs.org Similarly, both structure- and ligand-based virtual screening methods have been applied to identify σ2 receptor ligands from databases of natural products. mdpi.com

The this compound core can be used as a query or template in ligand-based screening methods (e.g., pharmacophore modeling or shape-based screening) to find structurally diverse compounds with similar interaction properties. This allows for "scaffold hopping," where the core structure is modified to discover novel chemotypes with potentially improved properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are then used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on derivatives containing the benzylpiperidine moiety. For instance, a study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners explored their binding affinity for the CCR5 receptor. nih.gov This analysis employed both Hansch analysis (related to physicochemical variables like hydrophobicity and electronic parameters) and 3D-QSAR techniques such as Molecular Shape Analysis (MSA) and Receptor Surface Analysis (RSA). nih.gov

The models revealed critical structural features for binding affinity. The MSA-derived model, which was the most statistically significant, highlighted the importance of molecular shape and charge distribution. nih.gov These findings provide predictive insights for designing new CCR5 antagonists based on this scaffold. Similarly, receptor-dependent 3D-QSAR models for benzylpiperidine inhibitors of human acetylcholinesterase have been developed, yielding robust models that can predict the inhibitory potency of new derivatives. nih.gov

Table 1: Summary of QSAR Findings for Benzylpiperidine Derivatives

| QSAR Study Subject | Target | Key Findings from the Model | Reference |

|---|---|---|---|

| 3-(4-Benzylpiperidin-1-yl)propylamine congeners | CCR5 Receptor | Lipophilicity and electron-donating substituents are important for binding affinity. Molecular shape and relative negative charge (RNCG) are critical, with higher RNCG values enhancing affinity. | nih.gov |

| Benzylpiperidine inhibitors | Human Acetylcholinesterase (HuAChE) | Models show strong correlation between structure and inhibitory activity (q² up to 0.753, r² up to 0.900). Interactions with aromatic gorge (Tyr341, Trp439) and catalytic triad (His447) residues are predictive of potency. | nih.gov |

Conformational Analysis and Energy Minimization Techniques

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations that a molecule can adopt, which is a prerequisite for meaningful molecular docking and 3D-QSAR studies.

The piperidine ring, a core component of the scaffold, typically adopts a chair conformation. nih.gov However, the orientation of substituents (axial vs. equatorial) can be influenced by various factors, including steric and electronic effects. For example, studies on fluorinated piperidine derivatives show that the fluorine atom can prefer an axial position due to dipole-dipole interactions, a factor that can significantly influence binding to a target protein. researchgate.net

Energy minimization is a computational process used to find the 3D arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This is a standard step in preparing a ligand for docking. acs.org By starting with an optimized, low-energy conformation of the ligand, the docking process becomes more efficient and the prediction of the binding mode is more reliable. In the context of 3D-QSAR, molecules in the dataset must be aligned based on a common conformation, which is determined through systematic conformational searches and energy minimization. mdpi.comnih.gov

Advanced Analytical Characterization in the Research of 1 1 Benzylpiperidin 4 Yl Ethanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the study of 1-(1-benzylpiperidin-4-yl)ethanol derivatives, both ¹H and ¹³C NMR are routinely used. For instance, in the characterization of N-benzylpiperidine derivatives, specific proton signals can be assigned to the benzyl (B1604629) group, the piperidine (B6355638) ring, and any substituents. mdpi.com For example, ¹H-NMR spectra of (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives show distinct chemical shifts for the aromatic protons of the benzyl group and the protons of the piperidine and isoquinoline (B145761) ring systems. mdpi.com Similarly, ¹³C NMR provides data on the carbon skeleton, with characteristic shifts for the carbonyl, aromatic, and aliphatic carbons. mdpi.comunisi.it

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aliphatic and aromatic portions, and C-N stretching of the tertiary amine. For related N-benzylpiperidine derivatives, characteristic IR bands have been reported for C-H (aromatic and aliphatic), C=O, and C-N vibrations. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For derivatives of this compound, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure by showing characteristic losses of fragments such as the benzyl group or water molecule. researchgate.net The analysis of piperidine alkaloids often reveals abundant [M+H]⁺ ions and typical fragmentation patterns involving the cleavage of substituents from the piperidine ring. researchgate.net

| Spectroscopic Data for a Representative 1-(1-Benzylpiperidin-4-yl) Derivative | |

| Technique | Observed Data |

| ¹H-NMR (400 MHz, DMSO) | δ 7.79 (s, 1H), 7.65–7.58 (m, 1H), 7.56–7.44 (m, 2H), 6.73 (s, 2H), 4.28 (s, 2H), 3.71 (s, 9H), 3.67–3.59 (m, 1H), 3.01–2.87 (m, 4H), 2.79–2.72 (m, 2H), 2.68–2.61 (m, 1H), 2.12–1.92 (m, 2H), 1.90–1.76 (m, 2H) mdpi.com |

| ¹³C-NMR (101 MHz, DMSO) | δ 172.08, 147.87, 147.80, 133.71, 131.94, 131.01 (2C), 130.90, 129.92, 126.35, 125.57, 112.30, 110.45, 58.48, 56.02, 55.99, 50.95, 46.49, 43.99, 42.98, 35.72, 29.12, 27.78, 26.05 mdpi.com |

| IR (cm⁻¹) | 3064, 2942, 2815, 1618, 1227, 1112 mdpi.com |

| HRMS (m/z) | [M+H]⁺ calcd. for C₂₄H₂₉ClN₂O₃, 429.1939; found, 429.1935 mdpi.com |

X-ray Crystallography for Solid-State Structure Determination of Key Intermediates and Analogues

For instance, X-ray crystallographic studies have been successfully performed on N-benzylpiperidinol derivatives, revealing detailed information about their binding poses when interacting with biological targets. nih.gov These studies are crucial for understanding structure-activity relationships. Similarly, the crystal structure of a benzimidazolinyl piperidine derivative was determined, providing precise bond lengths and angles, and confirming the connectivity of the complex heterocyclic system. researchgate.net In another example, the three-dimensional molecular structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was determined by X-ray crystallography, revealing details about its conformation and intermolecular interactions. vensel.org The data obtained from such studies, including unit cell dimensions and space group, are critical for a complete structural description. vensel.org

| Crystallographic Data for a Benzimidazolinyl Piperidine Derivative | |

| Parameter | Value |

| Crystal system | Monoclinic researchgate.net |

| Space group | P2₁/n vensel.org |

| a (Å) | 8.5657(5) vensel.org |

| b (Å) | 9.3203(5) vensel.org |

| c (Å) | 18.2134(10) vensel.org |

| β (°) | 91.540(4) vensel.org |

| V (ų) | 1069.04(15) researchgate.net |

| Z | 4 vensel.org |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for separating stereoisomers. High-performance liquid chromatography (HPLC) is the most widely used technique for these purposes.

For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile). nih.govresearchgate.net The retention time and peak purity can be monitored using a UV detector. This method allows for the quantification of the main compound and the detection of any impurities. nih.govresearchgate.net

The separation of stereoisomers of chiral compounds like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, is a significant challenge. Chiral chromatography is the preferred method for this purpose. eijppr.com This can be achieved through two main approaches: the indirect method, which involves derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column, or the direct method, which uses a chiral stationary phase (CSP). eijppr.comnih.gov

Direct chiral separation is often more convenient. eijppr.com A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and Pirkle-type phases. eijppr.comnih.govnih.gov The choice of CSP and mobile phase is crucial for achieving successful enantiomeric separation. For example, polysaccharide-based CSPs like Chiralpak AD-H have been used for the enantioseparation of related chiral compounds. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. wvu.edu

| Chromatographic Conditions for Analysis of Piperidine Derivatives | |

| Technique | Conditions |

| RP-HPLC for Purity | |

| Column | Inertsil C18 (250 x 4.6 mm) nih.govresearchgate.net |

| Mobile Phase | Water (0.1% phosphoric acid) : Acetonitrile (B52724) (32:68, v/v) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detection | UV nih.gov |

| Chiral HPLC for Stereoisomer Separation | |

| Stationary Phase | Chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) are typically used. nih.govnih.gov |

| Mobile Phase | Often a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol (B145695) or isopropanol. nih.gov |

Future Directions and Research Perspectives on 1 1 Benzylpiperidin 4 Yl Ethanol

Development of Next-Generation Multifunctional Agents from the Scaffold

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease (AD). The 1-benzylpiperidine (B1218667) scaffold, a key component of 1-(1-benzylpiperidin-4-yl)ethanol, is central to this approach. Researchers are actively creating hybrid molecules that combine the acetylcholinesterase (AChE) inhibitory properties of the benzylpiperidine moiety with other pharmacologically relevant fragments to address various pathological aspects of neurodegenerative diseases.

One prominent strategy involves creating hybrids of the N-benzylpiperidine structure with other scaffolds known to have complementary bioactivities. For instance, hybrids incorporating moieties like isoxazole, oxadiazole, and pyrrolizine have been developed. These hybrids often exhibit dual inhibitory action against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the cholinergic hypothesis of AD. nih.gov Furthermore, some of these novel compounds also demonstrate the ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, and possess metal-chelating properties to counteract metal-induced oxidative stress in the brain. nih.gov

For example, a series of N-(1-benzylpiperidin-4-yl)-5-(3-nitrophenyl)isoxazol-3-carboxamide derivatives have been synthesized and shown to act as multi-target ligands with notable AChE and BuChE inhibitory activities. nih.gov Similarly, pyrrolizine-benzylpiperidine hybrids have demonstrated dual inhibitory effects on both human AChE and BuChE in the submicromolar range. nih.gov The development of these multifunctional agents aims to provide a more holistic therapeutic approach by simultaneously targeting different facets of a disease's pathology.

Table 1: Examples of Multifunctional Agents Derived from the 1-Benzylpiperidine Scaffold

| Compound | Target(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide | Cholinesterase, MAO-A, MAO-B | MAO-A: 13.4 μM, MAO-B: 3.14 μM | nih.gov |

| N-(1-benzylpiperidin-4-yl)-5-(3-nitrophenyl)isoxazol-3-carboxamide | AChE, BuChE | AChE: 16.07 μM, BuChE: 15.16 μM | nih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE, BuChE, σ₁R | AChE: 13 nM, BuChE: 3.1 µM, σ₁R (Ki): 1.45 nM | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

While the primary focus for derivatives of the this compound scaffold has been Alzheimer's disease, its inherent structural features make it a promising candidate for targeting other biological systems and therapeutic areas. The benzylpiperidine core is a versatile pharmacophore that can be adapted to interact with a range of biological targets beyond cholinesterases.

Research has expanded to investigate derivatives as inhibitors of beta-secretase 1 (BACE-1), another key enzyme in the pathogenesis of Alzheimer's disease. acs.org By inhibiting BACE-1, these compounds can potentially reduce the production of amyloid-beta plaques, a hallmark of AD. Furthermore, the development of dual-target inhibitors that act on both acetylcholinesterase and the serotonin (B10506) transporter (SERT) is being explored for the treatment of depression, which is often co-morbid with Alzheimer's disease. mdpi.com

The sigma receptors (σRs), particularly the σ₁ subtype, have also emerged as a promising target for derivatives of this scaffold. nih.gov Ligands with high affinity for σ₁ receptors are being investigated for their potential in treating neuropathic pain and other neurological disorders. The structural flexibility of the 1-benzylpiperidine framework allows for modifications that can tune the selectivity and affinity for these different receptors.

Beyond neurodegenerative diseases, the adaptability of this scaffold suggests potential applications in other areas of medicine. For example, derivatives are being explored as antimicrotubule agents for cancer therapy. nih.gov The ability to readily synthesize a diverse library of compounds based on this scaffold facilitates the screening for novel biological activities and the identification of new therapeutic applications.

Integration of Advanced Synthetic Methodologies for Complex Analogues

The continued development of novel derivatives of this compound with enhanced potency and selectivity relies on the integration of advanced synthetic methodologies. The synthesis of complex analogues often requires sophisticated chemical strategies to introduce specific structural modifications and control stereochemistry.

One area of focus is the development of stereochemically enriched analogues. It has been demonstrated that additional substitutions at different positions on the piperidine (B6355638) ring can be beneficial for biological activity. acs.org Advanced synthetic routes, such as the double aza-Michael reaction, are being employed to create chiral 2-substituted 4-piperidone (B1582916) building blocks, which can then be converted into analogues of drugs like donepezil (B133215) with resolved stereochemistry. acs.org

Furthermore, modern cross-coupling reactions are being utilized to synthesize 4-arylpiperidines from 1-benzyl-4-piperidone, expanding the chemical space that can be explored. figshare.com These methods allow for the introduction of a wide range of aryl groups, which can significantly impact the pharmacological properties of the resulting molecules. The development of versatile trifunctional scaffolds also allows for the modular and efficient derivatization through solid-phase synthesis, enabling the rapid generation of combinatorial libraries for high-throughput screening. researchgate.net

The synthesis of these complex analogues often involves multi-step reaction sequences. For instance, the synthesis of certain advanced derivatives may begin with the reaction of 4-piperidinecarboxamide with substituted benzyl (B1604629) bromides, followed by reduction and subsequent condensation with other chemical moieties to yield the final target compounds. nih.gov These advanced synthetic approaches are crucial for the continued innovation and discovery of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the key synthetic pathways for 1-(1-Benzylpiperidin-4-yl)ethanol, and how are intermediates characterized?

this compound is commonly synthesized via reductive amination of 1-benzyl-4-piperidone with aniline derivatives, using sodium triacetoxyborohydride (STAB) as a reducing agent in the presence of acetic acid . For example, the intermediate 1-Benzyl-4-(phenylamino)piperidine is acylated with propionyl chloride to yield derivatives . Characterization relies on 1H-NMR (e.g., δ 1.57–1.92 ppm for piperidine protons, 7.40–7.24 ppm for aromatic protons) and GC/MS (e.g., molecular ion at m/z 380 for a related compound) . Purity is confirmed via chromatographic methods (HPLC/GC) and elemental analysis.

Q. What safety protocols are critical when handling this compound?

Toxicological data are limited, but standard precautions include:

- Eye exposure : Immediate 10–15 minute flushing with water, followed by ophthalmologist consultation.

- Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth (if conscious) and seek medical attention.

Work under fume hoods with PPE (gloves, goggles) is mandatory. Toxicity screening (e.g., Ames test) is recommended for novel derivatives .

Q. How is the compound purified, and what solvents are optimal for crystallization?

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from 2-propanol or ethanol . For oxalate salt formation (to improve stability), oxalic acid in 2-propanol is used, yielding precipitates that are filtered and basified . Polar aprotic solvents (e.g., DMF) may enhance solubility for intermediates.

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?

Enantioselective synthesis employs chiral auxiliaries (e.g., (R)-1-(1-Boc-4-piperidyl)ethanol) or enzymatic resolution using lipases or esterases . For example, kinetic resolution with Candida antarctica lipase B achieves >90% enantiomeric excess (ee) in hydrolyzing acetylated intermediates . Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents verifies ee .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or mass spectra often arise from conformational flexibility (e.g., piperidine ring puckering) or tautomerism . Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D-COSY/NOESY to confirm spatial proton-proton relationships .

- High-resolution MS (HRMS) to distinguish isobaric impurities (e.g., m/z 501.6 vs. 501.2 for C₂₅H₃₁N₃O₆S) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Key SAR insights:

- Piperidine substitution : N-Benzyl groups enhance lipophilicity and blood-brain barrier penetration .

- Ethanol moiety : Hydroxyl group derivatization (e.g., esterification) modulates solubility and metabolic stability .

- Aromatic substituents : Electron-withdrawing groups (e.g., sulfonyl in 1-(4-(4-(Phenylsulfonyl)benzoyl)piperidin-1-yl)ethanone) improve receptor binding affinity .

Data Contradiction Analysis

Q. How to address inconsistent yields in reductive amination steps?

Yield variability (e.g., 26–79% ) may result from:

- Moisture sensitivity : STAB degrades in humid conditions; use anhydrous solvents and inert atmosphere.

- Substrate steric hindrance : Bulky amines require prolonged reaction times (12–24 hrs) .

- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2 eq. STAB, 2 eq. acetic acid) .

Q. Why do some derivatives exhibit unexpected biological activity despite structural similarity?

Off-target effects may arise from metabolite formation (e.g., hydroxylation at C4 of the piperidine ring) or allosteric modulation . Use metabolic stability assays (e.g., liver microsomes) and docking studies to identify cryptic binding pockets .

Methodological Recommendations

| Parameter | Optimal Conditions | References |

|---|---|---|

| Reductive amination | STAB (1.2 eq.), AcOH (2 eq.), 24h, RT | |

| Chiral resolution | Candida antarctica lipase B, vinyl acetate | |

| NMR solvent | CDCl₃ for non-polar intermediates; DMSO-d₆ for polar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.